Cas no 1783503-14-9 (2-(2-Chlorothiazol-5-yl)ethanol)

2-(2-Chlorothiazol-5-yl)ethanol is a versatile intermediate in organic synthesis, particularly valued for its chlorothiazole and hydroxyl functional groups. This compound serves as a key building block in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactive chlorothiazole moiety enables efficient cross-coupling reactions, while the ethanol side chain offers flexibility for further derivatization. The compound exhibits good stability under standard handling conditions, ensuring reliable performance in synthetic applications. Its well-defined structure and high purity make it suitable for precision chemical transformations, contributing to its utility in research and industrial processes. Proper storage under inert conditions is recommended to maintain its integrity.
2-(2-Chlorothiazol-5-yl)ethanol structure
1783503-14-9 structure
Product Name:2-(2-Chlorothiazol-5-yl)ethanol
CAS No:1783503-14-9
MF:C5H6ClNOS
MW:163.625238895416
CID:4613884
PubChem ID:71721295
Update Time:2025-10-28

2-(2-Chlorothiazol-5-yl)ethanol Chemical and Physical Properties

Names and Identifiers

    • 2-(2-Chlorothiazol-5-yl)ethanol
    • 2-(2-chloro-1,3-thiazol-5-yl)ethanol
    • Inchi: 1S/C5H6ClNOS/c6-5-7-3-4(9-5)1-2-8/h3,8H,1-2H2
    • InChI Key: DJNRCFHUEKWBTM-UHFFFAOYSA-N
    • SMILES: ClC1=NC=C(CCO)S1

Computed Properties

  • Exact Mass: 162.9858627g/mol
  • Monoisotopic Mass: 162.9858627g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 93
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 61.4

2-(2-Chlorothiazol-5-yl)ethanol Pricemore >>

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Additional information on 2-(2-Chlorothiazol-5-yl)ethanol

Comprehensive Overview of 2-(2-Chlorothiazol-5-yl)ethanol (CAS No. 1783503-14-9): Properties, Applications, and Industry Insights

2-(2-Chlorothiazol-5-yl)ethanol (CAS No. 1783503-14-9) is a specialized organic compound featuring a chlorinated thiazole ring linked to an ethanol moiety. This structure grants it unique reactivity, making it valuable in pharmaceutical intermediates, agrochemical synthesis, and material science. With the rising demand for heterocyclic compounds in drug discovery, this chemical has garnered attention for its role in developing bioactive molecules and small-molecule inhibitors.

The compound’s molecular formula (C5H6ClNO2S) and structural features contribute to its versatility. Researchers highlight its potential in catalysis and cross-coupling reactions, aligning with trends in sustainable chemistry. Recent studies explore its utility in green synthesis methods, addressing industry demands for eco-friendly processes and reduced waste generation.

In pharmaceuticals, 2-(2-Chlorothiazol-5-yl)ethanol serves as a precursor for thiazole derivatives, which are pivotal in designing antimicrobial agents and anti-inflammatory drugs. Its chlorothiazole core is a hotspot for modifying drug bioavailability, a topic frequently searched in medicinal chemistry forums. Analysts note its relevance in high-throughput screening libraries, where fragment-based drug design is a trending focus area.

From an industrial perspective, the compound’s solubility and stability under varying pH conditions make it suitable for formulation optimization. Manufacturers emphasize its compatibility with continuous flow chemistry systems, a technique gaining traction for scalable production. Regulatory databases classify it as non-hazardous under standard handling conditions, though proper laboratory safety protocols are recommended.

Emerging applications include its use in electronic materials, particularly in organic semiconductors, where thiazole rings enhance charge transport properties. This aligns with the surge in searches for organic electronics and flexible devices. Patent filings reveal innovative uses in photovoltaic cells, further diversifying its market potential.

To address common queries from synthetic chemists, the compound’s purification methods (e.g., column chromatography or recrystallization) and storage recommendations (dry, inert atmosphere) are critical. Forums frequently discuss its NMR spectral data (notable peaks at 7.8 ppm for thiazole-H) and MS fragmentation patterns, aiding in analytical validation.

In summary, 2-(2-Chlorothiazol-5-yl)ethanol (CAS No. 1783503-14-9) bridges multiple disciplines, from life sciences to advanced materials. Its adaptability to green chemistry principles and drug discovery pipelines ensures sustained relevance. As industries prioritize molecular diversity and process efficiency, this compound exemplifies innovation at the intersection of chemistry and technology.

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